molecular formula C20H14ClN3O2 B278138 4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Cat. No.: B278138
M. Wt: 363.8 g/mol
InChI Key: CFLVXSRETZWIJZ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C20H14ClN3O2 and a molecular weight of 363.79706 g/mol This compound features a benzamide core substituted with a 4-chloro group and a 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl moiety, making it a complex heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazolo[4,5-b]pyridine ring system, followed by its coupling with a chlorobenzamide derivative. The reaction conditions often involve the use of strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols, and substitution reactions may result in various substituted benzamides .

Scientific Research Applications

4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide is unique due to its specific substitution pattern and the presence of the oxazolo[4,5-b]pyridine ring system. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C20H14ClN3O2

Molecular Weight

363.8 g/mol

IUPAC Name

4-chloro-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C20H14ClN3O2/c1-12-11-14(20-24-18-17(26-20)3-2-10-22-18)6-9-16(12)23-19(25)13-4-7-15(21)8-5-13/h2-11H,1H3,(H,23,25)

InChI Key

CFLVXSRETZWIJZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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